N-{2-[4-(2-Isopropoxy-phenyl)-piperazin-1-yl]-ethyl}-2-(2-oxo-azepan-1-yl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RWJ-68157 is a small molecule drug developed by Johnson & Johnson. It is an alpha-1A adrenergic receptor antagonist, primarily investigated for its potential use in treating benign prostatic hyperplasia .
Preparation Methods
The synthesis of RWJ-68157 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound belongs to the class of organic heterocyclic compounds .
Chemical Reactions Analysis
RWJ-68157 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the properties and reactions of alpha-1A adrenergic receptor antagonists.
Biology: It is used to investigate the role of alpha-1A adrenergic receptors in various physiological processes.
Medicine: It is primarily researched for its potential use in treating benign prostatic hyperplasia, a condition characterized by an enlarged prostate gland.
Mechanism of Action
RWJ-68157 exerts its effects by selectively binding to and antagonizing alpha-1A adrenergic receptors. This action inhibits the binding of norepinephrine, a neurotransmitter, to these receptors, leading to relaxation of smooth muscle in the prostate and bladder neck. This results in improved urine flow and reduced symptoms of benign prostatic hyperplasia .
Comparison with Similar Compounds
RWJ-68157 is compared with other alpha-1A adrenergic receptor antagonists, such as:
RWJ-38063: Another alpha-1A adrenergic receptor antagonist with higher potency in isolated prostate tissue assays.
RWJ-68141: Similar in structure and function to RWJ-68157.
RWJ-69736: Exhibits higher uroselectivity compared to RWJ-68157.
Tamsulosin: A widely used alpha-1A adrenergic receptor antagonist for treating benign prostatic hyperplasia, but with different tissue selectivity
RWJ-68157 is unique due to its specific binding affinity and selectivity for alpha-1A adrenergic receptors, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H36N4O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-(2-oxoazepan-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C23H36N4O3/c1-19(2)30-21-9-6-5-8-20(21)26-16-14-25(15-17-26)13-11-24-22(28)18-27-12-7-3-4-10-23(27)29/h5-6,8-9,19H,3-4,7,10-18H2,1-2H3,(H,24,28) |
InChI Key |
XHBOWUOETHUEOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CCNC(=O)CN3CCCCCC3=O |
Synonyms |
RWJ 68157 RWJ-68157 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.